molecular formula C22H31N3O3S B2518510 N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide CAS No. 1428362-85-9

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2518510
CAS No.: 1428362-85-9
M. Wt: 417.57
InChI Key: PXFICYNVVSNKFZ-UHFFFAOYSA-N
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Description

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines the adamantane framework, known for its rigidity and stability, with a piperidine ring and a pyridine-sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Carboxamide Core: This step involves the reaction of adamantane-1-carboxylic acid with an appropriate amine to form the carboxamide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the carboxamide.

    Attachment of the Pyridine-Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a pyridine-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated derivatives and other functionalized products.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide: shares structural similarities with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.

    Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-sulfonamide.

Uniqueness

    Structural Features: The combination of the adamantane core with a piperidine ring and a pyridine-sulfonyl group is unique, providing a distinct set of chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c26-21(22-11-17-8-18(12-22)10-19(9-17)13-22)24-14-16-3-6-25(7-4-16)29(27,28)20-2-1-5-23-15-20/h1-2,5,15-19H,3-4,6-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFICYNVVSNKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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